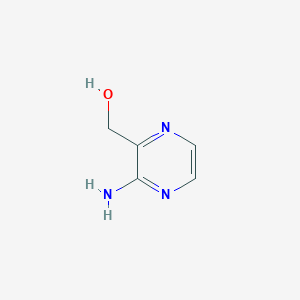

(3-Aminopyrazin-2-yl)methanol

Description

The exact mass of the compound (3-Aminopyrazin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Aminopyrazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopyrazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-4(3-9)7-1-2-8-5/h1-2,9H,3H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAJZUYMOWGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652851 | |

| Record name | (3-Aminopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-13-7 | |

| Record name | (3-Aminopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopyrazin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminopyrazin-2-yl)methanol chemical and physical properties

The following technical guide provides an in-depth analysis of (3-Aminopyrazin-2-yl)methanol, structured for application scientists and medicinal chemists.

Core Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

(3-Aminopyrazin-2-yl)methanol (CAS: 32710-13-7) is a bifunctional pyrazine building block characterized by an electron-deficient aromatic core substituted with an amino group and a hydroxymethyl moiety.[1][2] It serves as a critical intermediate in the synthesis of pteridines and fused heterocyclic systems , which are pharmacophores in oncology (kinase inhibitors) and infectious disease research (folate antagonists). Its amphiphilic nature and capacity for hydrogen bonding make it a valuable fragment for structure-based drug design (SBDD), particularly in targeting ATP-binding pockets.

Chemical Identity & Structural Analysis[2][3][4][5]

| Parameter | Detail |

| IUPAC Name | (3-Aminopyrazin-2-yl)methanol |

| Common Synonyms | 2-Amino-3-(hydroxymethyl)pyrazine; 3-Amino-2-pyrazinemethanol |

| CAS Number | 32710-13-7 |

| Molecular Formula | C₅H₅N₃O |

| SMILES | NC1=NC=CN=C1CO |

| InChI Key | SWPAJZUYMOWGDH-UHFFFAOYSA-N |

Structural Insight: The molecule features a pyrazine ring (1,4-diazine), which is significantly less basic than pyridine due to the inductive electron-withdrawal of the second nitrogen. The C3-amino group acts as a weak electron donor, while the C2-hydroxymethyl group provides a handle for oxidation or substitution. The proximity of the amine and alcohol groups allows for facile intramolecular cyclization reactions.

Physicochemical Profile

Understanding the physical properties is essential for handling and formulation. The compound is moderately polar and exhibits good solubility in polar organic solvents.

| Property | Value | Context/Implication |

| Molecular Weight | 125.13 g/mol | Ideal for Fragment-Based Drug Design (FBDD). |

| Melting Point | 118–120 °C | Crystalline solid; easy to handle/weigh. |

| LogP (Calc) | -0.9 | Hydrophilic; high aqueous solubility potential. |

| Topological PSA | 88.3 Ų | High polarity suggests good specific interactions but potentially limited passive membrane permeability without derivatization. |

| pKa (Est) | ~2.5 – 3.0 | The pyrazine nitrogens are weakly basic. The amino group is poorly nucleophilic compared to aniline due to the electron-deficient ring. |

| Appearance | Yellow to Brown Solid | Sensitive to light/oxidation over long periods. |

Synthetic Pathways & Experimental Protocols

Retrosynthetic Analysis

The most reliable route to (3-Aminopyrazin-2-yl)methanol is the reduction of methyl 3-aminopyrazine-2-carboxylate . Direct reduction of the carboxylic acid is often sluggish; converting to the ester first improves yield and handling.

Figure 1: Primary synthetic route via ester reduction.

Detailed Protocol: Reduction of Methyl Ester

Objective: Convert methyl 3-aminopyrazine-2-carboxylate to (3-aminopyrazin-2-yl)methanol.

Reagents:

-

Methyl 3-aminopyrazine-2-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 – 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Rochelle’s salt solution (Potassium sodium tartrate)

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0 °C using an ice bath.

-

Reagent Prep: Charge the flask with anhydrous THF and slowly add LiAlH₄ (powder or solution). Caution: LiAlH₄ is pyrophoric.

-

Addition: Dissolve methyl 3-aminopyrazine-2-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The ester spot (higher R_f) should disappear.

-

Quench (Fieser Method): Cool back to 0 °C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.

-

Workup: Stir until a granular white precipitate forms. Filter through a celite pad. Wash the pad with THF/MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be recrystallized from EtOAc/Hexanes or purified via flash column chromatography (DCM:MeOH gradient) if necessary.

Why this works: LiAlH₄ is necessary because the electron-deficient pyrazine ring makes the ester carbonyl less electrophilic and harder to reduce than standard aromatic esters. NaBH₄ in MeOH may work but often requires reflux or additives (e.g., CaCl₂).

Reactivity & Derivatization: The Pteridine Gateway

The primary utility of this compound lies in its conversion to pteridines (pyrazino[2,3-d]pyrimidines). The alcohol is oxidized to an aldehyde, which then undergoes condensation with diamines or active methylene compounds.

Oxidation to 3-Aminopyrazine-2-carbaldehyde

The alcohol group is selectively oxidized using activated Manganese Dioxide (MnO₂). This is preferred over Jones reagent or PCC to avoid over-oxidation to the carboxylic acid or affecting the amine.

-

Reagent: Activated MnO₂ (10–20 eq) in DCM or Chloroform.

-

Conditions: Stir at RT for 12–24 hours. Filter through Celite.

-

Product: 3-Aminopyrazine-2-carbaldehyde (Unstable; use immediately).

Cyclization Logic

Once the aldehyde is formed, it reacts with amidines or guanidines to close the pyrimidine ring, forming the pteridine core.

Figure 2: Divergent synthesis towards biologically active pteridine scaffolds.

Safety & Handling (GHS Classification)

Signal Word: DANGER

| Hazard Code | Description | Precaution |

| H302 | Harmful if swallowed.[2] | Do not eat/drink in lab. |

| H315 | Causes skin irritation.[2] | Wear nitrile gloves. |

| H318 | Causes serious eye damage. | Wear safety goggles/face shield. |

| H335 | May cause respiratory irritation. | Use in a fume hood. |

Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the hydroxymethyl group.

References

-

PubChem. (2025).[2][3][4] (3-Aminopyrazin-2-yl)methanol.[1][2][3] National Library of Medicine. Link

-

Albert, A., & Ohta, K. (1971). Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Journal of the Chemical Society C: Organic, 2357-2362. Link

-

Servusova, B., et al. (2012). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 17(11), 13183-13198. Link

-

ChemicalBook. (2024).[5] (3-Aminopyrazin-2-yl)methanol Properties and Suppliers. Link

Sources

- 1. (3-aminopyrazin-2-yl)methanol | 32710-13-7 [chemicalbook.com]

- 2. (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Aminopyridin-2-yl)methanol | C6H8N2O | CID 15645802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sioc-journal.cn [sioc-journal.cn]

An In-depth Technical Guide to the Structure Elucidation and Formula of (3-Aminopyrazin-2-yl)methanol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the structural elucidation of (3-Aminopyrazin-2-yl)methanol. While this molecule is commercially available, detailed spectral analyses are not widely published. This document, therefore, serves as a practical, in-depth guide, utilizing predicted and exemplar spectroscopic data to illustrate the structure determination process. We will delve into the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust framework for researchers encountering novel heterocyclic compounds.

Introduction and Molecular Properties

(3-Aminopyrazin-2-yl)methanol is a substituted pyrazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] An unambiguous confirmation of its molecular structure is paramount for any research and development endeavor.

The primary objective of this guide is to detail the analytical workflow for confirming the chemical formula and connectivity of (3-Aminopyrazin-2-yl)methanol, assuming a sample has been synthesized or procured.

Table 1: Core Molecular Information for (3-Aminopyrazin-2-yl)methanol [1][2]

| Property | Value |

| Chemical Formula | C₅H₇N₃O |

| IUPAC Name | (3-Aminopyrazin-2-yl)methanol |

| CAS Number | 32710-13-7 |

| Molecular Weight | 125.13 g/mol |

| Monoisotopic Mass | 125.0589 g/mol |

| Physical Form | Powder |

| Melting Point | 118-120 °C |

Analytical Workflow for Structure Elucidation

A multi-technique approach is essential for unequivocal structure determination. Each analytical method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each subsequent experiment builds upon the insights gained from the previous one.

Caption: Workflow for the structure elucidation of (3-Aminopyrazin-2-yl)methanol.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. This is superior to low-resolution MS, which only provides the nominal mass.

Experimental Protocol: HRMS (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.

-

Ionization Mode: Positive ion mode is typically chosen for nitrogen-containing compounds as they are readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Identify the m/z value of the most abundant ion corresponding to [M+H]⁺ and use the instrument's software to calculate the possible elemental compositions.

Predicted Data and Interpretation

For a molecular formula of C₅H₇N₃O, the expected exact mass of the neutral molecule is 125.0589 g/mol .

Table 2: Predicted HRMS Data

| Ion | Predicted m/z ([M+H]⁺) | Calculated Exact Mass for C₅H₈N₃O⁺ |

| C₅H₇N₃O | 126.0662 | 126.0662 |

The observation of a high-intensity ion at m/z 126.0662 in the HRMS spectrum would strongly support the molecular formula C₅H₇N₃O. This aligns with the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

FT-IR Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation

The structure of (3-Aminopyrazin-2-yl)methanol contains several key functional groups: an amino group (-NH₂), a hydroxyl group (-OH), C-H bonds on the aromatic ring, and the pyrazine ring itself.

Table 3: Predicted FT-IR Absorption Bands and Their Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3450-3300 | Medium, two bands | N-H stretch | Primary amine (-NH₂) |

| 3300-3200 | Broad | O-H stretch | Alcohol (-OH) |

| 3100-3000 | Weak | C-H stretch | Aromatic C-H |

| 2950-2850 | Weak | C-H stretch | Aliphatic C-H (CH₂) |

| 1650-1600 | Strong | N-H bend | Primary amine scissoring |

| 1600-1450 | Medium-Strong | C=C and C=N stretch | Pyrazine ring vibrations |

| 1250-1000 | Strong | C-O stretch | Primary alcohol |

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of a primary amine. A broad absorption band centered around 3250 cm⁻¹ would indicate the O-H stretch of the alcohol, broadened by hydrogen bonding. The strong C-O stretch further confirms the presence of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon environments. 2D NMR techniques are then employed to piece together the complete molecular connectivity.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H spin-spin coupling).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

-

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

The structure has five distinct proton environments: two aromatic protons on the pyrazine ring, the two protons of the amino group, the two protons of the methylene group, and the single proton of the hydroxyl group.

Table 4: Predicted ¹H NMR Data for (3-Aminopyrazin-2-yl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | H-5 (Pyrazine) |

| ~7.80 | d | 1H | H-6 (Pyrazine) |

| ~6.50 | br s | 2H | -NH₂ |

| ~5.40 | t | 1H | -OH |

| ~4.60 | d | 2H | -CH₂- |

-

Aromatic Region: The two pyrazine protons are expected to be doublets due to coupling to each other. Their downfield chemical shifts are characteristic of protons on an electron-deficient aromatic ring.

-

Exchangeable Protons: The amino (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets and their chemical shifts can be concentration and temperature-dependent. The hydroxyl proton may show coupling to the adjacent methylene group (a triplet), and the methylene protons would in turn be a doublet.

-

Aliphatic Region: The methylene (-CH₂) protons are adjacent to the electron-withdrawing pyrazine ring and the oxygen atom, shifting them downfield. They are coupled to the hydroxyl proton.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

The molecule has five non-equivalent carbon atoms.

Table 5: Predicted ¹³C NMR Data for (3-Aminopyrazin-2-yl)methanol

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 (bearing -NH₂) |

| ~148 | C-2 (bearing -CH₂OH) |

| ~135 | C-5 |

| ~132 | C-6 |

| ~60 | -CH₂- |

-

Aromatic Carbons: The carbons directly attached to nitrogen atoms (C-2 and C-3) are expected to be the most downfield. The other two pyrazine carbons (C-5 and C-6) will be at slightly lower chemical shifts.

-

Aliphatic Carbon: The methylene carbon (-CH₂) will be significantly upfield, in the typical range for a carbon attached to an oxygen atom.

2D NMR: Confirming Connectivity

Caption: Key predicted 2D NMR correlations for (3-Aminopyrazin-2-yl)methanol.

-

COSY: A cross-peak between the signals at ~8.05 ppm and ~7.80 ppm would confirm that H-5 and H-6 are coupled. A correlation between the -CH₂- protons (~4.60 ppm) and the -OH proton (~5.40 ppm) would also be expected.

-

HSQC: This experiment would directly link the proton signals to their attached carbons: ~8.05 ppm (H-5) to ~135 ppm (C-5), ~7.80 ppm (H-6) to ~132 ppm (C-6), and ~4.60 ppm (-CH₂) to ~60 ppm (-CH₂-).

-

HMBC: This is the key experiment for establishing the overall connectivity. Crucial correlations would be:

-

From the methylene protons (~4.60 ppm) to C-2 (~148 ppm) and C-3 (~150 ppm), confirming the attachment of the methanol group at the C-2 position.

-

From the pyrazine proton H-5 (~8.05 ppm) to C-3 (~150 ppm).

-

From the pyrazine proton H-6 (~7.80 ppm) to C-2 (~148 ppm).

-

Conclusion: The Final Structure

By integrating the data from HRMS, FT-IR, and a full suite of NMR experiments, the molecular formula and the precise arrangement of atoms in (3-Aminopyrazin-2-yl)methanol can be unequivocally confirmed. The HRMS establishes the elemental composition, the FT-IR identifies the key functional groups (primary amine, primary alcohol, aromatic ring), and the NMR data provides the definitive map of the carbon-hydrogen framework and the substitution pattern on the pyrazine ring. This systematic and multi-faceted analytical approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

-

PubChem. (n.d.). (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]1]

Sources

Technical Whitepaper: (3-Aminopyrazin-2-yl)methanol as a Privileged Scaffold in Medicinal Chemistry

[1]

Executive Summary

(3-Aminopyrazin-2-yl)methanol (CAS 32710-13-7) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors, GPCR antagonists, and bicyclic drug cores.[1] Its structural utility lies in the ortho-disposition of the primary amino group and the hydroxymethyl moiety.[1] This "1,4-N,O" motif allows for facile cyclization into pteridines and pyrazinopyrimidines, while the pyrazine ring itself serves as a critical hydrogen-bonding element in ATP-competitive inhibitors (e.g., MK-2, Nek2).[1] This guide outlines the compound's physicochemical profile, validated synthetic routes, and its strategic application in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| CAS Number | 32710-13-7 |

| IUPAC Name | (3-Aminopyrazin-2-yl)methanol |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 118–120 °C |

| Solubility | Soluble in DMSO, MeOH; Moderate in Water; Low in DCM |

| pKa (Predicted) | ~2.5 (Pyrazine N), ~13.5 (Hydroxyl) |

| LogP | -0.9 (Hydrophilic, ideal for fragment linking) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |

Synthetic Routes & Process Chemistry

The industrial and laboratory-scale synthesis of (3-Aminopyrazin-2-yl)methanol predominantly proceeds via the reduction of Methyl 3-aminopyrazine-2-carboxylate .[1] The choice of reducing agent is critical to prevent over-reduction of the pyrazine ring or side reactions with the primary amine.[1]

Primary Synthetic Pathway: Ester Reduction

Precursor: Methyl 3-aminopyrazine-2-carboxylate (CAS 16298-03-6) Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)/CaCl₂.[1]

Protocol A: LiAlH₄ Reduction (Standard Laboratory Scale)

-

Rationale: LiAlH₄ provides rapid, quantitative conversion of the ester to the alcohol at low temperatures.[1]

-

Step 1: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF under Argon at 0°C.

-

Step 2: Add Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv) dissolved in THF dropwise over 30 minutes. Maintain temperature <5°C to avoid ring reduction.[1]

-

Step 3: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

-

Step 4: Quench sequentially with water, 15% NaOH, and water (Fieser workup).[1]

-

Step 5: Filter the granular aluminum salts.[1] Concentrate the filtrate to yield the crude alcohol.[1]

-

Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH 95:5).[1]

Protocol B: NaBH₄/CaCl₂ (Scalable/Safer) [1]

-

Rationale: The addition of CaCl₂ activates NaBH₄, allowing it to reduce esters (which NaBH₄ alone does slowly) without the pyrophoric risks of LiAlH₄.[1]

-

Step 1: Dissolve the ester in absolute Ethanol.[1]

-

Step 2: Add CaCl₂ (0.5 equiv) and stir for 15 minutes.

-

Step 3: Add NaBH₄ (2.0 equiv) portion-wise at 0°C. Allow to warm to RT overnight.

Synthesis Visualization

Figure 1: Synthetic workflow originating from the ester precursor to key medicinal chemistry scaffolds.[1][2]

Medicinal Chemistry Applications

(3-Aminopyrazin-2-yl)methanol is not merely a passive linker; it acts as a pharmacophore anchor .[1] Its specific applications include:

Kinase Inhibition (Hinge Binding)

The 3-aminopyrazine motif is a "privileged structure" for binding to the ATP-binding site of kinases.[1]

-

Mechanism: The pyrazine N-4 and the 3-amino group form a donor-acceptor hydrogen bond pair with the kinase hinge region (backbone NH and CO).[1]

-

Target Examples:

-

MK-2 (MAPKAPK2): The alcohol is converted to a chloride and coupled with thioureas to form potent MK-2 inhibitors (IC₅₀ < 20 nM).[1] The pyrazine ring sits in the ATP pocket, while the thiourea extends into the hydrophobic back pocket.[1]

-

Nek2: Aminopyrazine derivatives have been crystallized with Nek2, showing the critical role of the amino group in orienting the molecule.[1]

-

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 125 Da and high solubility, this molecule is an ideal "fragment."[1]

-

Growth Vector: The hydroxymethyl group (-CH₂OH) provides a synthetic handle for "growing" the fragment.[1] It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (for nucleophilic substitution), allowing medicinal chemists to explore the chemical space around the hinge-binding pyrazine core.[1]

Precursor to Bicyclic Heterocycles

The adjacent amino (-NH₂) and hydroxymethyl (-CH₂OH) groups allow for rapid heterocyclization.[1]

-

Pteridines: Oxidation of the alcohol to the aldehyde followed by condensation with amidines yields pteridines, which are scaffolds for antifolates and anticancer agents.[1]

-

Imidazo[1,2-a]pyrazines: Activation of the alcohol and intramolecular cyclization can access fused ring systems relevant to P2X3 antagonists.[1]

Experimental Protocols

Protocol: Conversion to (3-Aminopyrazin-2-yl)methyl chloride

This intermediate is unstable and should be used immediately for coupling.[1]

-

Dissolution: Dissolve 1.0 g (8 mmol) of (3-Aminopyrazin-2-yl)methanol in 15 mL anhydrous DCM.

-

Chlorination: Add thionyl chloride (SOCl₂, 1.2 equiv) dropwise at 0°C.

-

Reaction: Stir at RT for 1 hour. The product often precipitates as the HCl salt.[1]

-

Isolation: Filter the solid or evaporate solvent under reduced pressure (keep temperature <40°C).

-

Use: Immediately react with a nucleophile (e.g., a secondary amine or thiourea) in the presence of a base (DIPEA) to generate the target library.[1]

Safety & Handling (MSDS Summary)

| Hazard Class | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Damage | H318 | Causes serious eye damage (Risk of blindness).[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Precautions:

References

-

PubChem. (3-Aminopyrazin-2-yl)methanol Compound Summary. National Library of Medicine.[1][3] Available at: [Link][1]

-

Lin, S., et al. (2009).[1][4] "Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2)."[1][5] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Innocenti, P., et al. (2010).[1] "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2."[1] Journal of Medicinal Chemistry. [Link][1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as potent inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (3-Aminopyrazin-2-yl)methanol (NMR, HPLC, LC-MS)

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (3-Aminopyrazin-2-yl)methanol

Executive Summary & Chemical Identity

(3-Aminopyrazin-2-yl)methanol is a critical pyrazine intermediate used in the synthesis of bioactive heterocyclic compounds, including kinase inhibitors (e.g., Asciminib analogues) and pteridine derivatives. Its amphiphilic nature—combining a basic aminopyrazine core with a polar hydroxymethyl group—presents unique challenges in purification and spectroscopic assignment.

-

CAS Registry Number: 6962-32-9

-

Molecular Formula: C₅H₇N₃O

-

Molecular Weight: 125.13 g/mol

-

Key Physicochemical Trait: High polarity (LogP ~ -0.9), requiring specialized HPLC conditions (HILIC or aqueous-stable RP).

NMR Spectroscopy: Structural Fingerprinting

The NMR profile of (3-Aminopyrazin-2-yl)methanol is characterized by the electron-rich pyrazine ring and the exchangeable protons of the amine and hydroxyl groups.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts are referenced to residual DMSO (2.50 ppm). Assignments are based on structure-activity relationships of 2-aminopyrazine derivatives.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |

| H-5 | 7.85 – 7.95 | Doublet (d) | 1H | J ≈ 2.8 | Para to CH₂OH; deshielded by ring nitrogen. |

| H-6 | 7.75 – 7.85 | Doublet (d) | 1H | J ≈ 2.8 | Para to NH₂; slightly shielded by amine resonance. |

| NH₂ | 6.20 – 6.60 | Broad Singlet (br s) | 2H | — | Exchangeable. Shift varies with concentration/water content. |

| OH | 5.10 – 5.30 | Triplet (t) or br s | 1H | J ≈ 5.5 | Couples to CH₂ in dry DMSO; broadens with water. |

| CH₂ | 4.50 – 4.65 | Doublet (d) | 2H | J ≈ 5.5 | Benzylic-like position; collapses to singlet if OH exchanges. |

¹³C NMR Data (DMSO-d₆, 100 MHz)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C-3 | ~154.5 | Quaternary C-NH₂ (Deshielded by N-attachment). |

| C-2 | ~145.0 | Quaternary C-CH₂OH. |

| C-5 | ~135.0 | Aromatic CH. |

| C-6 | ~131.0 | Aromatic CH. |

| CH₂ | ~61.5 | Hydroxymethyl carbon. |

Critical Analysis:

-

Solvent Effect: In protic solvents like Methanol-d₄, the OH and NH₂ signals will disappear due to deuterium exchange, and the CH₂ signal will appear as a sharp singlet at ~4.6 ppm.

-

Coupling: The observation of J coupling between the OH and CH₂ protons is a key indicator of sample dryness. If the CH₂ appears as a singlet in DMSO, the sample likely contains residual water promoting rapid proton exchange.

Mass Spectrometry (LC-MS): Ionization & Fragmentation

Ionization Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[5]

-

Rationale: The pyrazine nitrogens and the exocyclic amine are basic, making [M+H]⁺ the dominant species.

-

Parent Ion: m/z 126.06 ([M+H]⁺, calculated 126.066).

Fragmentation Pathway (MS/MS)

The fragmentation logic follows standard heterocyclic cleavage patterns.

Figure 1: Proposed ESI+ fragmentation pathway for (3-Aminopyrazin-2-yl)methanol.

HPLC Method Development: The "Polarity Problem"

Standard C18 chromatography often fails for this molecule due to:

-

Low Retention: The compound elutes in the void volume (

) due to high polarity. -

Peak Tailing: Interaction between the basic amine and residual silanols on the silica support.

Recommended Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for purity profiling and LC-MS compatibility.

-

Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 95% B to 50% B over 10 minutes.

-

Mechanism: Water layer formation on the stationary phase retains the polar pyrazine.

Recommended Method B: Aqueous-Stable C18 (Ion-Pairing Free)

Best for routine QC if HILIC is unavailable.

-

Column: Agilent Zorbax SB-Aq or equivalent "100% Aqueous Stable" column.

-

Mobile Phase: Water (0.1% H₃PO₄) / Methanol.

-

Rationale: The acidic pH suppresses silanol ionization (reducing tailing), and the specialized stationary phase prevents pore collapse in high-water conditions.

Experimental Workflow: Synthesis & Validation

Below is a self-validating workflow for generating and confirming the identity of the material.

Figure 2: Synthesis and analytical validation workflow.

Protocol: Rapid Purity Check (Isocratic)

-

Sample Prep: Dissolve 1 mg in 1 mL of 90:10 Water:Acetonitrile.

-

Column: C18 (End-capped), 150 x 4.6 mm.

-

Eluent: 95% Water (0.1% Formic Acid) / 5% Acetonitrile.

-

Flow: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic max) and 310 nm (pyrazine n-π*).

-

Success Criteria: Single peak at >2.5 minutes retention time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol. Retrieved from [Link]

- Manley, P. W., et al. (2014).Patent US 8,829,195 B2: Pyrimidylaminobenzamide derivatives. (Describes synthesis of related aminopyrazine intermediates for Asciminib).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] J. Org.[7] Chem. 62, 7512–7515. (Standard reference for residual solvent calibration). Retrieved from [Link]

-

SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on SHARC 1 Column. (Methodology for polar heterocycles). Retrieved from [Link]

Sources

- 1. 3-AMINO-6-BROMOPYRAZINE-2-CARBONITRILE CAS#: 17231-51-5 [amp.chemicalbook.com]

- 2. 3-AMINO-2-METHYLQUINOLINE | 21352-22-7 [chemicalbook.com]

- 3. 4,6-dibromopyridazin-3-amine | 1206487-35-5 [chemicalbook.com]

- 4. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to (3-Aminopyrazin-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopyrazin-2-yl)methanol is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and a hydroxymethyl group. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the presence of both a nucleophilic amino group and a versatile hydroxymethyl handle allows for diverse chemical modifications. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of (3-Aminopyrazin-2-yl)methanol, offering insights for its utilization in research and development.

Physicochemical Properties

The fundamental molecular characteristics of (3-Aminopyrazin-2-yl)methanol are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Exact Mass | 125.058911855 Da | [1] |

| Appearance | Powder | |

| Melting Point | 118-120 °C | |

| CAS Number | 32710-13-7 | [1] |

Synthesis of (3-Aminopyrazin-2-yl)methanol

The synthesis of (3-Aminopyrazin-2-yl)methanol can be logically approached through the reduction of a more oxidized precursor, such as an ester or a carboxylic acid. A common and effective method involves the reduction of methyl 3-aminopyrazine-2-carboxylate.

Conceptual Synthetic Pathway

Caption: Proposed synthetic route to (3-Aminopyrazin-2-yl)methanol.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

The initial step involves the conversion of the commercially available 3-aminopyrazine-2-carboxylic acid to its methyl ester. This is a standard esterification reaction, typically carried out in methanol with an acid catalyst.

Experimental Protocol:

-

Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product.

Step 2: Reduction of Methyl 3-aminopyrazine-2-carboxylate

The core of the synthesis is the reduction of the ester functional group to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is well-suited for this transformation.[2][3]

Experimental Protocol:

-

In an inert atmosphere (e.g., under nitrogen or argon), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of methyl 3-aminopyrazine-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Filter the resulting precipitate and extract the filtrate with an organic solvent.

-

Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product.

Purification and Analysis

Purification

The crude (3-Aminopyrazin-2-yl)methanol can be purified by standard laboratory techniques.

-

Recrystallization: Given its solid nature, recrystallization is a primary method for purification.[4][5][6][7] A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate or a mixture of ethyl acetate and hexanes could be explored.

-

Column Chromatography: For more challenging purifications or for the removal of closely related impurities, column chromatography on silica gel can be employed.[8][9] Due to the basic nature of the amino group, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) may be necessary to prevent tailing and improve separation.[8]

Analytical Characterization

The identity and purity of the synthesized (3-Aminopyrazin-2-yl)methanol should be confirmed using modern analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the hydroxymethyl group, and the protons of the amino and hydroxyl groups. The latter two may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic carbons, and the carbon of the hydroxymethyl group).

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact mass and elemental composition. The predicted exact mass for the protonated molecule [M+H]⁺ is approximately 126.0662 Da.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the alcohol, and C-H and C=N/C=C stretches associated with the aromatic pyrazine ring.

Applications in Drug Discovery and Medicinal Chemistry

The (3-Aminopyrazin-2-yl)methanol scaffold is of significant interest to medicinal chemists due to the prevalence of the aminopyrazine moiety in a variety of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the hydroxymethyl group provides a point for further chemical elaboration to improve potency, selectivity, and pharmacokinetic properties.

Role as a Versatile Building Block

(3-Aminopyrazin-2-yl)methanol serves as a versatile starting material for the synthesis of more complex molecules.[10] The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The amino group can undergo a wide range of reactions, including acylation, alkylation, and participation in cross-coupling reactions. This dual functionality allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Potential as a Kinase Inhibitor Scaffold

The aminopyrazine core is a well-established pharmacophore in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The structural motif of a hydrogen bond donating amino group adjacent to a nitrogen-containing aromatic ring is a common feature in many ATP-competitive kinase inhibitors. The hydroxymethyl group in (3-Aminopyrazin-2-yl)methanol can be exploited to introduce substituents that can interact with other regions of the ATP-binding pocket, leading to enhanced affinity and selectivity.

Safety and Handling

(3-Aminopyrazin-2-yl)methanol is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Aminopyrazin-2-yl)methanol is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective utilization in the laboratory.

References

-

PubChem. Compound Summary for CID 33728543, (3-Aminopyrazin-2-yl)methanol. National Center for Biotechnology Information. [Link]

-

Request PDF. The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. ResearchGate. [Link]

-

ReMaster. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

Organic Syntheses. L-VALINOL. [Link]

-

HBCSE. Recrystallization. [Link]

-

University of Massachusetts Boston. recrystallization.pdf. [Link]

-

O-Chem. Recrystallization I. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

-

Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

-

Request PDF. A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. [Link]

Sources

- 1. (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. biotage.com [biotage.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling and Synthesis of (3-Aminopyrazin-2-yl)methanol

[1]

Executive Summary & Compound Identity

(3-Aminopyrazin-2-yl)methanol (CAS 32710-13-7) is a critical heterocyclic building block employed in the synthesis of pteridines, folic acid antagonists, and kinase inhibitors (e.g., FGFR inhibitors).[1] Its bifunctional nature—possessing both an exocyclic primary amine and a hydroxymethyl group adjacent to pyrazine nitrogens—creates a unique electronic and steric profile that influences its solid-state thermodynamics.[1]

This guide provides a definitive analysis of its melting point (MP) and boiling point (BP), grounded in experimental data and thermodynamic theory, alongside a validated synthesis workflow.[1]

Table 1: Physicochemical Identity

| Property | Specification | Source/Notes |

| IUPAC Name | (3-Aminopyrazin-2-yl)methanol | |

| CAS Number | 32710-13-7 | [1][2] |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 118 – 120 °C | Experimental [1][3] |

| Boiling Point | >300 °C (Predicted) | Decomposes prior to boiling [4] |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| pKa | ~2.5 (Pyrazine N), ~13 (OH) | Predicted |

Thermodynamic Analysis: Melting & Boiling Behaviors[1]

Melting Point (118–120 °C)

The experimentally determined melting range of 118–120 °C is relatively high for a low-molecular-weight (125.13 Da) organic molecule.[1] This thermal stability arises from a robust intermolecular hydrogen-bonding network in the crystal lattice.[1]

-

Mechanism: The primary amine (-NH₂) acts as a hydrogen bond donor, while the pyrazine ring nitrogens and the hydroxyl oxygen (-OH) act as acceptors.[1]

-

Lattice Energy: The "donor-acceptor" proximity (N3-amino to C2-hydroxymethyl) facilitates both intra- and intermolecular bonding, stabilizing the solid phase and requiring significant thermal energy to disrupt the lattice.[1]

Boiling Point (Theoretical vs. Practical)

Unlike the melting point, the boiling point of (3-Aminopyrazin-2-yl)methanol is not a practically accessible parameter at atmospheric pressure.[1]

-

Decomposition: Pyrazine derivatives with nucleophilic side chains (amine/alcohol) are prone to thermal degradation (oxidation or polymerization) at temperatures exceeding 200 °C.[1]

-

Prediction: Computational models (ACD/Labs, chemically similar pyridine analogs) estimate the boiling point at 310–330 °C at 760 mmHg.[1] However, in practice, the compound will char or sublime under high vacuum before reaching this phase transition.[1]

-

Operational Implication: Purification should never be attempted via atmospheric distillation.[1] Use vacuum sublimation or column chromatography .[1]

Experimental Determination Protocols

To ensure data integrity in your own lab, follow these self-validating protocols.

Melting Point Determination (Capillary Method)

-

Instrument: Mel-Temp II or SRS DigiMelt (calibrated with Benzoic Acid, MP 122 °C).

-

Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent solvates which depress MP.[1]

-

Ramp Rate:

-

Fast ramp (10 °C/min) to 100 °C.

-

Slow ramp (1 °C/min) from 100 °C to melt.

-

-

Validation: A range >2 °C indicates impurity (likely the carboxylic acid precursor or oxidized byproducts).[1]

Purity Validation Workflow (HPLC)

Before thermal analysis, purity must be confirmed to avoid "melting point depression" artifacts.[1]

Figure 1: Validated workflow for ensuring sample integrity prior to thermal characterization.

Synthesis & Purification

The synthesis of (3-Aminopyrazin-2-yl)methanol typically proceeds via the reduction of its ester precursor.[1] The choice of reducing agent is critical to prevent over-reduction of the pyrazine ring.[1]

Synthetic Route

Precursor: Methyl 3-aminopyrazine-2-carboxylate (CAS 6966-01-4).[1] Reagent: Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) due to milder conditions that preserve the heteroaromatic ring.[1]

Detailed Protocol

-

Esterification (if starting from acid): Reflux 3-aminopyrazine-2-carboxylic acid in dry methanol with catalytic H₂SO₄ for 12 hours. Neutralize and extract.[1]

-

Reduction:

-

Dissolve Methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in dry THF/MeOH (10:1).

-

Cool to 0 °C under N₂ atmosphere.[1]

-

Add NaBH₄ (2.5 eq) portion-wise over 30 minutes.

-

Allow to warm to RT and stir for 4–6 hours (monitor by TLC, Rf ~0.3 in 10% MeOH/DCM).

-

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1] Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Ethyl Acetate/Hexanes to achieve the target MP of 118–120 °C.

Figure 2: Synthetic pathway from the carboxylic acid to the target alcohol.[1]

Applications in Drug Discovery

The physical properties of this compound dictate its utility in medicinal chemistry:

-

Kinase Inhibitors: The 3-amino-2-hydroxymethyl motif mimics the adenosine hinge-binding region, making it a scaffold for ATP-competitive inhibitors (e.g., FGFR, P2X3 antagonists) [5].[1]

-

Pteridine Synthesis: It serves as a "C-N-C-C" dinucleophile.[1] Condensation with alpha-dicarbonyls yields pteridines, essential for folate antagonist research.[1]

-

Solubility Enhancer: The hydroxymethyl group is often retained in lead optimization to lower LogP and improve aqueous solubility compared to methyl-substituted pyrazines.[1]

References

-

Sigma-Aldrich. (3-Aminopyrazin-2-yl)methanol Product Specification & SDS. Retrieved from [1]

-

PubChem. Compound Summary: (3-Aminopyrazin-2-yl)methanol (CID 33728543).[1][2] National Library of Medicine.[1] Retrieved from [1]

-

Fisher Scientific. Safety Data Sheet: Pyrazine Derivatives. Retrieved from [1]

-

ChemBook. Predicted Properties for CAS 32710-13-7. Retrieved from [1]

-

National Institutes of Health (NIH). Design and Synthesis of Pyrazine-Carboxamide Derivatives as FGFR Inhibitors.[1] PMC Article. Retrieved from [1]

The Therapeutic Potential of Aminopyrazine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Aminopyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone of medicinal chemistry. The introduction of an amino group to this scaffold gives rise to aminopyrazine compounds, a class of molecules with a remarkable breadth of biological activities.[1] This versatility stems from the electronic properties of the pyrazine ring and the hydrogen bonding capabilities of the amino group, which allow for diverse interactions with various biological targets. This technical guide provides an in-depth exploration of the significant biological activities of aminopyrazine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential as therapeutic agents. For researchers and drug development professionals, understanding the multifaceted nature of aminopyrazine compounds is key to unlocking their full therapeutic potential.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A primary focus of research into aminopyrazine compounds has been their potent anticancer properties.[2] A significant mechanism underlying this activity is the inhibition of protein kinases, enzymes that play a pivotal role in regulating cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Mechanism of Action: Kinase Inhibition

Aminopyrazine derivatives have been extensively investigated as inhibitors of various kinases implicated in tumorigenesis, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1] Many of these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Below is a generalized representation of a kinase signaling pathway and its inhibition by an aminopyrazine compound.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of aminopyrazine compounds against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition is determined by the reduction in this signal in the presence of the test compound.

Protocol:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a solution of the purified kinase, the substrate (a specific peptide or protein), and ATP.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the aminopyrazine compound at various concentrations, and the kinase. Incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate Reaction: Add the substrate and ATP (often radiolabeled [γ-32P]ATP or a modified ATP for non-radioactive detection) to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or a solution containing a high concentration of non-labeled ATP).

-

Detection: The method of detection depends on the assay format:

-

Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-32P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-based: Use a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: Determine the kinase activity at each compound concentration relative to a no-inhibitor control and calculate the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Protocol:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the aminopyrazine compound in broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

Read Results: Visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Confirmation (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the clear wells onto agar plates. The MBC is the lowest concentration that results in no growth on the agar.

Conclusion and Future Directions

Aminopyrazine compounds represent a privileged scaffold in medicinal chemistry, with a diverse and potent range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant therapeutic potential. The continued exploration of the aminopyrazine chemical space, coupled with a deeper understanding of their mechanisms of action and pharmacokinetic profiles, will undoubtedly lead to the development of novel and effective therapies for a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to advancing the discovery and development of these promising compounds.

References

-

IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. - ResearchGate. Available from: [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed. Available from: [Link]

-

Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC. Available from: [Link]

-

Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC - PubMed Central. Available from: [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. Available from: [Link]

-

Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives. Available from: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available from: [Link]

-

ADMET prediction of Aminopyrimidine derivatives of the selected compound with best Glide Score - ResearchGate. Available from: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC - PubMed Central. Available from: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed. Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. Available from: [Link]

-

Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed. Available from: [Link]

-

One-pot synthesis, molecular docking, ADMET, and DFT studies of novel pyrazolines as promising SARS-CoV-2 main protease inhibitors - PMC - PubMed Central. Available from: [Link]

-

Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed. Available from: [Link]

-

Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents - MDPI. Available from: [Link]

-

Predictions and correlations of structure activity relationship of some aminoantipyrine derivatives on the basis of theoretical and experimental ground - ResearchGate. Available from: [Link]

-

Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors - PubMed. Available from: [Link]

-

A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives - Medwin Publishers. Available from: [Link]

-

Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - MDPI. Available from: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. Available from: [Link]

-

Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors | Request PDF - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - MDPI. Available from: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available from: [Link]

-

cell lines ic50: Topics by Science.gov. Available from: [Link]

-

Antioxidant, Anti-Inflammatory, Antimicrobial, and Anticancer Activities of Pomegranate Juice Concentrate - MDPI. Available from: [Link]

-

A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives - Semantic Scholar. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - Frontiers. Available from: [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. Available from: [Link]

-

MTT Proliferation Assay Protocol - ResearchGate. Available from: [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cell lines ic50: Topics by Science.gov [science.gov]

- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

(3-Aminopyrazin-2-yl)methanol safety, hazards, and toxicity data

Technical Guide: Safety, Hazards, and Toxicity Profile of (3-Aminopyrazin-2-yl)methanol

Part 1: Executive Summary & Structural Context

(3-Aminopyrazin-2-yl)methanol (CAS: 6966-32-1) is a functionalized pyrazine intermediate frequently employed in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors and antitubercular agents.[1]

While often categorized alongside generic organic intermediates, this molecule possesses specific structural features—a basic primary amine adjacent to a hydroxymethyl group on a nitrogen-rich aromatic ring—that elevate its risk profile beyond simple "irritants."[1]

Critical Safety Alert: The primary hazard distinction for this compound is Eye Damage Category 1 (H318) .[1] Unlike standard irritants, this classification implies the potential for irreversible corneal damage upon contact.[1] Standard safety glasses are insufficient; chemical splash goggles or a face shield are mandatory during handling.[1]

Part 2: Physicochemical & Hazard Profile

Key Physicochemical Properties

| Property | Data | Relevance to Safety |

| CAS Number | 6966-32-1 | Unique Identifier for SDS lookup.[2][1] |

| Molecular Formula | C₅H₇N₃O | Nitrogen-rich; potential for NOx fumes in fire.[2][1] |

| Molecular Weight | 125.13 g/mol | Low MW implies potential for rapid absorption.[2][1] |

| Physical State | Solid (Powder) | Dust inhalation risk; requires local exhaust.[2][1] |

| Melting Point | 118–120 °C | Stable solid at room temp; melt hazard low.[2][1] |

| Solubility | Polar Organic/Water | Likely soluble in aqueous biological fluids (high bioavailability).[2][1] |

| pKa (Predicted) | ~3.0 (Pyrazine N) | Weak base; compatible with standard organic waste streams.[2][1] |

GHS Hazard Classification (Harmonized)

Based on ECHA notifications and supplier Safety Data Sheets (SDS), the compound is classified under the Globally Harmonized System (GHS) as follows:

-

H318: Causes serious eye damage (Category 1).[1]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled (Acute Tox. 4).[1]

Part 3: Toxicological Assessment & Mechanism

Structural Hazard Analysis (QSAR & Functional Logic)

As specific LD50 data for this intermediate is often proprietary or sparse in public registries, we apply a "Read-Across" approach based on its functional groups.[1]

-

Pyrazine Core: Nitrogen-containing heterocycles are often metabolically active.[1] The pyrazine ring can undergo oxidation to N-oxides or hydroxylation.[1]

-

Hydroxymethyl Group (-CH₂OH): This moiety is susceptible to metabolic oxidation, likely converting to the corresponding aldehyde (reactive electrophile) and subsequently to the carboxylic acid (3-aminopyrazine-2-carboxylic acid).[1]

-

Primary Amine (-NH₂): Increases polarity and water solubility, facilitating absorption through mucous membranes.[1] It also presents a risk of oxidative coupling if stored improperly.[1]

Diagram: Structural Toxicity Logic

Figure 1: Structural features linked to specific toxicity risks.[1] Note the direct pathway to eye damage.[2][1]

Part 4: Safe Handling Protocol (Self-Validating Workflow)

To ensure scientific integrity and safety, this protocol uses a "Check-Gate" system. You cannot proceed to the next step without validating the previous condition.

Phase A: Preparation (The Gatekeeper)

-

Engineering Control Check: Verify the Fume Hood is operational (Face velocity > 0.5 m/s).

-

Why? H335 (Respiratory Irritation) and H332 (Harmful Inhalation) mandate containment of dust.[1]

-

-

PPE Donning:

Phase B: Operational Workflow

-

Weighing:

-

Solubilization:

-

Reaction Monitoring:

Phase C: Waste & Decontamination

-

Quench: Ensure no unreacted reagents remain.[1]

-

Disposal: Classify as "Hazardous Organic Waste (Nitrogenous)." Do not mix with oxidizing waste streams (Nitric acid waste) to prevent potential formation of unstable N-oxides or energetic compounds.[1]

-

Decon: Wipe surfaces with a mild dilute acid (e.g., 1% acetic acid) followed by water to protonate and solubilize any amine residues.[1]

Part 5: Emergency Response Protocols

Exposure Response Logic

Figure 2: Triage workflow for exposure incidents. Eye contact requires immediate, aggressive intervention.[2][1]

Fire & Spills

-

Fire: Use Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.[2][1]

-

Spill (Solid):

Part 6: References

-

PubChem. (2025).[1][3] (3-Aminopyrazin-2-yl)methanol (CID 33728543).[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). (2025).[1][3] C&L Inventory: (3-aminopyrazin-2-yl)methanol.[1][5] Retrieved from [Link][1]

-

National Institute of Standards and Technology (NIST). (2025).[1] WebBook Chemistry - Pyrazine derivatives. Retrieved from [Link][1]

Sources

- 1. (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl Alcohol [webbook.nist.gov]

- 3. (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-aminopyrazin-2-yl)methanol | 32710-13-7 [sigmaaldrich.com]

- 5. (3-aminopyrazin-2-yl)methanol | 32710-13-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

A Technical Guide to the Putative Mechanism of Action for (3-Aminopyrazin-2-yl)methanol Derivatives: Targeting the MAPK/ERK Signaling Pathway

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of (3-Aminopyrazin-2-yl)methanol, in particular, have garnered significant interest for their diverse therapeutic potential, ranging from antimicrobial to anticancer activities.[1][3] This technical guide synthesizes current research to propose a putative mechanism of action for this class of compounds, focusing on their potential as kinase inhibitors. We hypothesize that these derivatives primarily act by inhibiting key kinases within the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.[4][5] This document provides a comprehensive framework for investigating this hypothesis, including detailed, self-validating experimental protocols and the scientific rationale underpinning each methodological step.

Introduction: The Pyrazine Scaffold as a Cornerstone for Kinase Inhibition

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a bioisostere of pyridine, pyrimidine, and benzene, and is a recurring motif in approved therapeutics.[6] Its unique electronic properties and ability to form hydrogen bonds make it an ideal scaffold for designing enzyme inhibitors.[6] Specifically, in the context of protein kinases, the pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the hinge region of the kinase's ATP-binding pocket.[6][7] This interaction is a hallmark of many ATP-competitive kinase inhibitors.

(3-Aminopyrazin-2-yl)methanol and its derivatives represent a versatile chemical class with a broad spectrum of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] While various mechanisms have been proposed for different derivatives, a unifying hypothesis points towards the inhibition of protein kinases as a primary mode of action.[2][8] Dysregulation of kinase signaling is fundamental to the pathology of numerous diseases, most notably cancer, making these enzymes high-value therapeutic targets.[1][9] This guide will focus on the compelling evidence suggesting that (3-Aminopyrazin-2-yl)methanol derivatives exert their effects by modulating the MAPK/ERK pathway.

Putative Mechanism of Action: Targeting the MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, survival, and differentiation.[5] The pathway consists of a series of protein kinases—RAS, RAF, MEK, and ERK—that sequentially phosphorylate and activate one another.[5] Hyperactivation of this pathway due to mutations in genes like BRAF or RAS is a major driver of tumor progression in a large percentage of human cancers.[9]

We propose that (3-Aminopyrazin-2-yl)methanol derivatives function as Type I kinase inhibitors, binding to the ATP pocket of key kinases in the MAPK/ERK pathway, such as RAF, MEK, or ERK. This competitive inhibition prevents the phosphorylation and activation of downstream targets, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells. The 3-amino and 2-methanol groups on the pyrazine core are critical for forming key interactions within the ATP-binding site.

Recent studies on structurally related 3-amino-pyrazine-2-carboxamide derivatives have shown potent inhibition of kinases like Fibroblast Growth Factor Receptor (FGFR), which signals through the MAPK pathway.[10] Molecular docking in these studies revealed that the 3-amino-pyrazine moiety binds tightly within the ATP pocket, supporting our proposed mechanism.[10]

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Experimental Framework for Mechanism Validation

To rigorously test this hypothesis, a multi-phase experimental approach is required, progressing from broad, high-throughput screening to specific cellular validation.

Phase 1: In Vitro Target Identification and Potency

Objective: To identify the specific kinase(s) targeted by the derivatives and quantify their inhibitory potency.

3.1.1. Experiment: Broad-Panel Kinase Screen

-

Rationale (Expertise & Experience): A broad kinase panel is the most efficient method to initially survey the selectivity profile of a compound. Rather than guessing a single target, this unbiased approach screens the compound against hundreds of kinases, providing a comprehensive view of its on-target and potential off-target activities. This is crucial for anticipating potential toxicities and understanding the full mechanistic scope.

-

Methodology:

-

Compound Preparation: Solubilize the (3-Aminopyrazin-2-yl)methanol derivative in 100% DMSO to create a 10 mM stock solution.

-

Assay Concentration: Perform the primary screen at a single, high concentration (e.g., 10 µM) to maximize the chance of identifying potential hits.

-

Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >400 human kinases.

-

Assay Principle: Most commercial assays are bioluminescence-based, measuring the amount of ATP remaining after a kinase reaction. Inhibition is proportional to the luminescence signal.

-

Data Analysis: Results are typically expressed as "% Inhibition" relative to a vehicle (DMSO) control. A common threshold for a "hit" is >50% inhibition.

-

3.1.2. Experiment: IC₅₀ Determination for Lead Candidates

-

Rationale (Trustworthiness): Once primary hits are identified, determining the half-maximal inhibitory concentration (IC₅₀) is essential. This quantitative measure of potency allows for the ranking of compounds and provides a benchmark for comparing on-target potency against off-target activities and cellular efficacy. A self-validating IC₅₀ experiment includes multiple replicates and appropriate controls to ensure data robustness.

-

Methodology:

-

Select Kinases: Choose the top 3-5 "hit" kinases from the initial screen for IC₅₀ determination.

-

Compound Titration: Prepare a serial dilution of the compound, typically an 8- to 12-point curve starting at 10 µM, with a 3-fold dilution factor.

-

Kinase Assay: Perform the kinase reaction for each concentration in triplicate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Data Acquisition: Measure the output (e.g., luminescence, fluorescence) for each concentration.

-

Curve Fitting: Plot the % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

-

-

Data Presentation:

| Compound ID | Target Kinase | IC₅₀ (nM) |

| APM-D1 | BRAF V600E | 85 |

| APM-D1 | MEK1 | 1200 |

| APM-D1 | ERK2 | >10,000 |

| APM-D2 | BRAF V600E | 150 |

| APM-D2 | MEK1 | 2500 |

| APM-D2 | ERK2 | >10,000 |

Table 1: Example IC₅₀ data for two hypothetical derivatives.

Phase 2: Cellular Target Validation and Downstream Effects